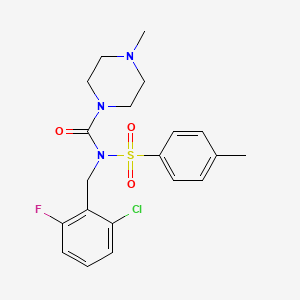

N-(2-chloro-6-fluorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClFN3O3S/c1-15-6-8-16(9-7-15)29(27,28)25(14-17-18(21)4-3-5-19(17)22)20(26)24-12-10-23(2)11-13-24/h3-9H,10-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTKGUQDNLUVKMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=CC=C2Cl)F)C(=O)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-6-fluorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide typically involves multiple steps:

Formation of 2-chloro-6-fluorobenzyl chloride: This intermediate can be synthesized by reacting 2-chloro-6-fluorobenzyl alcohol with thionyl chloride or phosphorus trichloride under reflux conditions.

Preparation of 4-methylpiperazine: This can be synthesized by reacting piperazine with methyl iodide in the presence of a base such as potassium carbonate.

Coupling Reaction: The 2-chloro-6-fluorobenzyl chloride is then reacted with 4-methylpiperazine to form N-(2-chloro-6-fluorobenzyl)-4-methylpiperazine.

Tosylation: The resulting compound is then tosylated using tosyl chloride in the presence of a base such as pyridine to form N-(2-chloro-6-fluorobenzyl)-4-methyl-N-tosylpiperazine.

Carboxamide Formation: Finally, the carboxamide group is introduced by reacting the tosylated compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-6-fluorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the carboxamide group.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

Substitution: Products include substituted benzyl derivatives.

Oxidation: Products include oxidized piperazine derivatives.

Reduction: Products include reduced piperazine derivatives.

Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-chloro-6-fluorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of piperazine can induce apoptosis in cancer cells, making them potential candidates for cancer therapies.

A notable study conducted on related sulfonamide derivatives demonstrated cytotoxic effects against various human cancer cell lines, including colon and breast cancers. These compounds were shown to trigger apoptotic pathways, suggesting a mechanism through which they may exert their anticancer effects .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research on similar piperazine derivatives has revealed promising results against both Gram-positive and Gram-negative bacterial strains. In vitro studies indicated that these compounds could effectively inhibit bacterial growth, which is crucial in addressing antibiotic resistance .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of piperazine with specific aromatic aldehydes and tosyl chloride under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Case Study on Anticancer Efficacy

A comprehensive study published in 2022 examined the effects of this compound on human breast adenocarcinoma cells (MCF7). The findings indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents .

Case Study on Antimicrobial Activity

Another study focused on the antimicrobial properties of similar piperazine derivatives found that certain compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to the inhibition of bacterial cell wall synthesis, demonstrating the compound's potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(2-chloro-6-fluorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the piperazine ring allows for binding to these targets, while the chloro and fluoro substituents can enhance binding affinity and specificity. The tosyl group can also play a role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Triazole-Based Analog: Z995908944

Structure : N-(2-chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide ().

- Key Features : Replaces the piperazine ring with a triazole core. Retains the 2-chloro-6-fluorobenzyl group but substitutes the tosyl moiety with m-tolyl.

- Synthesis : 50% yield via coupling of 1-(m-tolyl)-1H-1,2,3-triazole-4-carboxylic acid and (2-chloro-6-fluorophenyl)methanamine.

- Spectroscopic Data :

- ESI-MS: m/z 345.1 [M + H]+.

- IR: 1685 cm⁻¹ (C=O stretch).

- Comparison : The triazole core may enhance metabolic stability compared to piperazine, though biological activity data are absent.

STING Agonist: G10

Structure : 4-(2-chloro-6-fluorobenzyl)-N-(furan-2-ylmethyl)-3-oxo-3,4-dihydro-2H-benzo[b]thiazine-6-carboxamide ().

- Key Features : Shares the 2-chloro-6-fluorobenzyl group but incorporates a thiazine ring and furan substituent.

- Biological Activity :

- Comparison : The thiazine-oxo moiety and furan side chain likely enhance STING binding, differing from the piperazine-tosyl framework of the main compound.

Piperazine Derivative: HMS-I2

Structure : N-(benzo[b]thiophen-2-yl)-4-(2-chloro-6-fluorobenzyl)piperazine-1-carboxamide ().

- Key Features : Retains the piperazine and 2-chloro-6-fluorobenzyl group but replaces the tosyl and methyl groups with a benzo[b]thiophen substituent.

- Spectroscopic Data :

- ¹H NMR: δ 7.72 (d, J = 7.92 Hz, aromatic), 3.76 (s, CH₂Ar).

- LC-MS: m/z 404.1 [M + H]+.

4-Hydroxyquinazoline Derivatives (A2–A6)

General Structure : N-(substituted phenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide ().

- Key Features: Piperazine carboxamide core with a quinazolinone moiety and varied phenyl substituents (fluoro, chloro).

- Data Highlights :

- A2 (3-fluorophenyl) : 52.2% yield, mp 189.5–192.1°C.

- A4 (2-chlorophenyl) : 45.2% yield, mp 197.9–199.6°C.

- Comparison: Substituted phenyl groups influence melting points and yields, suggesting steric and electronic effects on crystallization. The quinazolinone moiety diverges from the main compound’s tosyl group.

Simpler Analog: 4-Methyl-N-tosylpiperazine-1-carboxamide (Compound 11)

Structure : Lacks the 2-chloro-6-fluorobenzyl group ().

- Key Features : Retains the 4-methylpiperazine and tosyl groups.

- Synthesis : 82% yield as a white solid (mp 190–192°C).

- IR Data : 1696 cm⁻¹ (C=O stretch).

Structural and Functional Analysis Table

Key Observations

- Substituent Impact : The 2-chloro-6-fluorobenzyl group is common in antiviral agents (e.g., G10), while tosyl groups may enhance stability or solubility.

- Biological Relevance : Piperazine derivatives like HMS-I2 and G10 demonstrate the versatility of this core in targeting diverse pathways (STING activation vs. heterochromatin disruption).

- Synthetic Feasibility : Yields and melting points vary significantly with substituents (e.g., 45–82% in A2–A6 vs. 50% in Z995908944), guiding synthetic optimization.

Biological Activity

N-(2-chloro-6-fluorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Piperazine Core : A six-membered ring containing two nitrogen atoms.

- Chloro and Fluoro Substituents : These halogen atoms enhance the compound's lipophilicity and may influence its interaction with biological targets.

- Tosyl Group : This moiety can improve the compound's stability and solubility.

Research indicates that this compound may act through various mechanisms, including:

- Modulation of Enzymatic Activity : The compound has been reported to inhibit monoacylglycerol lipase (MAGL) and alpha/beta hydrolase domain-containing protein 6 (ABHD6), enzymes involved in lipid metabolism and signaling pathways .

- Anticancer Activity : Preliminary studies suggest that derivatives of piperazine compounds, including this one, exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting key survival pathways such as BCL2 .

Anticancer Efficacy

A study focusing on piperazine derivatives demonstrated that compounds similar to this compound showed significant anticancer properties. The following table summarizes findings related to its activity against various cancer cell lines:

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 3e | MDA-MB-231 (Breast) | 16.98 | BCL2 inhibition, apoptosis induction |

| 6b | MDA-MB-231 (Breast) | 17.33 | BCL2 inhibition, apoptosis induction |

| N-(2-chloro...) | Various Cancer Lines | TBD | TBD |

Note : TBD indicates that specific data for this compound is still being evaluated.

Study on Piperazine Derivatives

A research study synthesized various piperazine derivatives, including this compound, assessing their biological activities against Tetranychus urticae (twospotted spider mite) and cancer cell lines. The findings indicated promising acaricidal activity as well as cytotoxic effects in vitro .

Pharmacological Evaluation

In another evaluation, compounds were tested for their ability to induce apoptosis in cancer cells. The results highlighted that certain modifications to the piperazine structure significantly enhanced their anticancer properties, suggesting a structure-activity relationship that could be exploited in drug design .

Q & A

Q. What are the foundational synthetic routes for constructing the piperazine core in N-(2-chloro-6-fluorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide?

The piperazine ring is typically synthesized via cyclization reactions. A common approach involves reacting ethylenediamine derivatives with dihaloalkanes under basic conditions (e.g., K₂CO₃ or DBU). For example, (S,S)-N,N’-bisnosyl diamine reacts with dibromoethane to form the protected piperazine scaffold. Subsequent functionalization with 2-chloro-6-fluorobenzyl and tosyl groups occurs through nucleophilic substitution or coupling reactions .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR validates substituent positions and purity.

- High-Performance Liquid Chromatography (HPLC): Used with phosphate-buffered mobile phases (pH 5.5) to assess purity and resolve synthetic byproducts .

- Mass Spectrometry (MS): Confirms molecular weight (e.g., ESI-MS for exact mass).

Q. How is the biological activity of this compound initially evaluated in academic research?

In vitro assays are standard. For kinase inhibitors (e.g., Src/Abl), antiproliferative activity is tested against tumor cell lines (e.g., K562 leukemia cells) using MTT or ATP-based luminescence assays. Dose-response curves (IC₅₀ values) and selectivity profiling against related kinases are critical .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in the piperazine ring?

Single-crystal X-ray diffraction reveals the chair conformation of the piperazine ring, with bond lengths and angles comparable to similar structures (e.g., N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide). Hydrogen-bonding networks (N–H⋯O) stabilize the crystal lattice, and software like SHELXL refines the structure to R-factors < 0.06 .

Q. What strategies address contradictory bioactivity data across studies?

Q. How do substituents on the benzyl and tosyl groups influence pharmacological properties?

- Fluorine and Chlorine: Enhance metabolic stability and lipophilicity (logP optimization).

- Tosyl Group: Modulates solubility and bioavailability via sulfonamide interactions with plasma proteins. Comparative studies with analogs (e.g., 4-(trifluoromethyl)benzamide) show trifluoromethyl groups improve kinase selectivity .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) models binding to kinase ATP pockets. MD simulations (e.g., GROMACS) assess stability of hydrogen bonds (e.g., between the carboxamide and catalytic lysine). Free-energy perturbation (FEP) quantifies substituent effects on binding affinity .

Methodological Considerations

Q. How is the compound handled to ensure stability during experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.